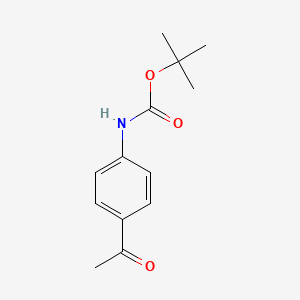

tert-Butyl (4-acetylphenyl)carbamate

Overview

Description

tert-Butyl (4-acetylphenyl)carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an acetyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-acetylphenyl)carbamate typically involves the reaction of 1-(4-aminophenyl)ethan-1-one with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about 16 hours . The general reaction scheme is as follows:

- Dissolve 1-(4-aminophenyl)ethan-1-one in tetrahydrofuran.

- Add triethylamine to the solution.

- Slowly add di-tert-butyl dicarbonate to the mixture.

- Stir the reaction mixture at room temperature for 16 hours.

- Purify the product by standard methods such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction parameters such as temperature, solvent, and reaction time can be optimized to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-acetylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products:

Oxidation: Formation of 4-(carboxyphenyl)carbamate.

Reduction: Formation of 4-(hydroxyphenyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl (4-acetylphenyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes.

Biology: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.

Medicine: The compound is used in the development of new therapeutic agents. Its derivatives have shown potential in anti-inflammatory and anticancer activities .

Industry: In the chemical industry, this compound is used in the production of polymers, agrochemicals, and specialty chemicals. It is also employed in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetylphenyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (4-acetylphenyl)carbamate.

Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.

Uniqueness: this compound is unique due to the presence of the acetyl group, which provides additional functionalization options. The combination of the tert-butyl and acetyl groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

Tert-Butyl (4-acetylphenyl)carbamate is an organic compound classified as a carbamate, which is a derivative of carbamic acid. This compound features a tert-butyl group, an acetylphenyl moiety, and a carbamate functional group. Its molecular formula is C13H17NO3, with a molecular weight of 235.28 g/mol. The unique structure of this compound suggests potential biological activities, particularly in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-acetylphenol with tert-butyl isocyanate. This reaction leads to the formation of the carbamate linkage, which is crucial for its biological activity.

Antibacterial Activity

Compounds similar to this compound have exhibited antibacterial properties against various pathogens. For instance, derivatives with carbamate functionalities have been tested against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. These studies indicated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Research on related carbamate compounds has demonstrated significant anticancer potential. For example, thiourea derivatives have shown IC50 values between 3 to 14 µM against cancer cell lines, indicating effective inhibition of cell growth and induction of apoptosis . While direct studies on this compound are sparse, its structural characteristics suggest it may similarly influence cancer cell pathways.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of compounds structurally akin to this compound. For example, certain derivatives have been found to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress, which could be relevant for Alzheimer's disease research . These findings imply that tert-butyl carbamates might also exhibit neuroprotective properties.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various carbamates found that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in developing new antibiotics.

- Cancer Research : Investigations into thiourea derivatives revealed their ability to target specific molecular pathways in cancer cells, leading to reduced viability and altered cell signaling . This suggests that similar mechanisms may be applicable to tert-butyl carbamates.

- Neuroprotection : In vitro studies on compounds with similar structures showed they could reduce TNF-α levels and improve cell viability in models of oxidative stress induced by amyloid beta . This positions this compound as a candidate for further neuroprotective research.

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

tert-butyl N-(4-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDQEZQKBKXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572126 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232597-42-1 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.